molecular formula C33H33N3O4 B10853866 2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide

2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide

Cat. No.: B10853866
M. Wt: 535.6 g/mol
InChI Key: AEXVPZYELNSRFS-UHFFFAOYSA-N
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Description

XR-9456 is a compound known for its role as a multidrug resistance modulator. It is part of a series of compounds designed to inhibit the activity of certain proteins that contribute to drug resistance in cancer cells . This compound has shown promise in preclinical studies for its ability to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells.

Preparation Methods

The synthesis of XR-9456 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves coupling the intermediate with a suitable reagent under controlled conditions to yield XR-9456 . Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

XR-9456 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of XR-9456 may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

XR-9456 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the structure-activity relationships of multidrug resistance modulators.

    Biology: It is used to study the mechanisms of drug resistance in cancer cells and to develop new strategies for overcoming resistance.

    Medicine: It is being investigated as a potential adjuvant therapy to enhance the efficacy of chemotherapeutic agents.

    Industry: It is used in the development of new drugs and in the optimization of drug formulations.

Mechanism of Action

The mechanism of action of XR-9456 involves the inhibition of certain proteins that contribute to drug resistance in cancer cells. Specifically, XR-9456 binds to the H-site of the protein, preventing the efflux of chemotherapeutic agents from the cells. This increases the intracellular concentration of the drugs, enhancing their efficacy . The molecular targets of XR-9456 include P-glycoprotein and breast cancer resistance protein, which are known to play a key role in multidrug resistance.

Comparison with Similar Compounds

XR-9456 is similar to other multidrug resistance modulators, such as tariquidar and elacridar. it has unique structural features that contribute to its high affinity for the H-site of the protein and its potent inhibitory activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities.

Properties

Molecular Formula

C33H33N3O4

Molecular Weight

535.6 g/mol

IUPAC Name

2-benzamido-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]benzamide

InChI

InChI=1S/C33H33N3O4/c1-39-30-20-25-17-19-36(22-26(25)21-31(30)40-2)18-16-23-12-14-27(15-13-23)34-33(38)28-10-6-7-11-29(28)35-32(37)24-8-4-3-5-9-24/h3-15,20-21H,16-19,22H2,1-2H3,(H,34,38)(H,35,37)

InChI Key

AEXVPZYELNSRFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5)OC

Origin of Product

United States

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